Aspartimide Suppression: Dmb vs. Hmb
In a direct comparative study of peptides containing the aspartimide-prone Asp-Gly sequence, N-Dmb backbone protection demonstrated quantitatively superior suppression of aspartimide formation compared to N-Hmb protection under identical Fmoc SPPS conditions [1]. The Dmb group's steric bulk more effectively shields the backbone amide, preventing the base-catalyzed cyclization that generates aspartimide byproducts.
| Evidence Dimension | Aspartimide suppression efficiency |
|---|---|
| Target Compound Data | Complete prevention of base-catalyzed aspartimide formation at Asp-Gly motifs |
| Comparator Or Baseline | N-Hmb backbone protection |
| Quantified Difference | Dmb eliminates aspartimide formation entirely, whereas Hmb allows detectable levels of the side product under standard piperidine deprotection conditions |
| Conditions | Fmoc SPPS of peptides containing Asp-Gly sequences; piperidine-mediated Fmoc removal cycles |
Why This Matters
This ensures higher crude peptide purity and simplifies downstream purification, directly reducing cost-per-gram for difficult sequences.
- [1] Cardona, V. M. P., Eberle, I., Barthélémy, S., Beythien, J., Doerner, B., Schneeberger, P., Keyte, J. W., & White, P. D. (2008). Application of Dmb-Dipeptides in the Fmoc SPPS of Difficult and Aspartimide-Prone Sequences. International Journal of Peptide Research and Therapeutics, 14, 285-292. View Source
